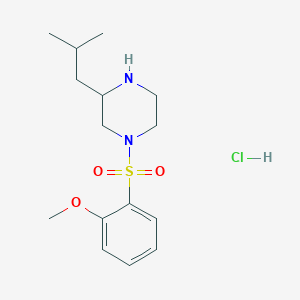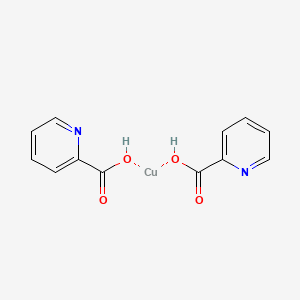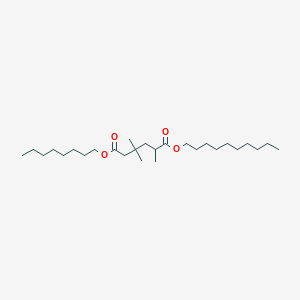
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound with a molecular formula of C21H29Cl2NO. This compound is known for its unique chemical structure, which includes both phenoxy and chloroethylamine groups. It is primarily used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of isopropylphenol with isopropylbenzyl chloride to form isopropylphenoxyisopropylbenzyl. This intermediate is then reacted with beta-chloroethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenoxy group may also contribute to its activity by interacting with hydrophobic regions of target molecules. These interactions can modulate signaling pathways and cellular functions, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine hydrochloride: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Mechlorethamine: An alkylating agent used in chemotherapy with a similar chloroethylamine group.
Cyclophosphamide: Another alkylating agent with a broader range of applications in cancer treatment.
Uniqueness
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride is unique due to its combination of phenoxy and chloroethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63991-06-0 |
|---|---|
Formule moléculaire |
C21H29Cl2NO |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
benzyl-(2-chloroethyl)-[1-(2-propan-2-ylphenoxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H28ClNO.ClH/c1-17(2)20-11-7-8-12-21(20)24-16-18(3)23(14-13-22)15-19-9-5-4-6-10-19;/h4-12,17-18H,13-16H2,1-3H3;1H |
Clé InChI |
IWGXWWNPWMLNMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(C)[NH+](CCCl)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)




![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

